molecular formula C16H25N3O3S B5965298 1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-3-piperidinecarboxamide

1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-3-piperidinecarboxamide

Cat. No. B5965298
M. Wt: 339.5 g/mol
InChI Key: LIVNHKIBIWAJRY-UHFFFAOYSA-N
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Description

1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-3-piperidinecarboxamide, also known as DMAP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DMAP is a piperidine derivative that is commonly used as a catalyst in organic synthesis reactions.

Mechanism of Action

1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-3-piperidinecarboxamide acts as a nucleophilic catalyst in organic synthesis reactions by accepting a proton from the substrate and forming a reactive intermediate. 1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-3-piperidinecarboxamide also acts as a base catalyst by abstracting a proton from the solvent, which increases the nucleophilicity of the substrate. The mechanism of action of 1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-3-piperidinecarboxamide in drug discovery and material science is still under investigation.
Biochemical and Physiological Effects:
1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-3-piperidinecarboxamide has no known biochemical or physiological effects on living organisms. However, 1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-3-piperidinecarboxamide is toxic and should be handled with care in the laboratory.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-3-piperidinecarboxamide as a catalyst in organic synthesis reactions include its high reactivity, low cost, and ease of use. 1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-3-piperidinecarboxamide can also be easily removed from the reaction mixture through simple filtration or extraction processes. The limitations of using 1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-3-piperidinecarboxamide include its toxicity, which requires proper handling and disposal procedures, and its limited solubility in some solvents.

Future Directions

For research on 1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-3-piperidinecarboxamide include the development of new synthesis methods for 1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-3-piperidinecarboxamide and its derivatives, the investigation of the mechanism of action of 1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-3-piperidinecarboxamide in drug discovery and material science, and the exploration of new applications for 1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-3-piperidinecarboxamide in other fields of scientific research. Additionally, the use of 1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-3-piperidinecarboxamide in combination with other catalysts or reagents may lead to the development of more efficient and selective organic synthesis reactions.

Synthesis Methods

The synthesis of 1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-3-piperidinecarboxamide involves the reaction of 3-methylbenzylamine with piperidine-3-carboxylic acid, followed by the addition of dimethylsulfamoyl chloride. The resulting product is then purified through crystallization and recrystallization processes. The yield of 1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-3-piperidinecarboxamide can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent choice.

Scientific Research Applications

1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-3-piperidinecarboxamide has a wide range of applications in scientific research, including organic synthesis, drug discovery, and material science. In organic synthesis, 1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-3-piperidinecarboxamide is commonly used as a catalyst for the esterification and amidation reactions. 1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-3-piperidinecarboxamide has also been used in the synthesis of biologically active compounds, such as antitumor agents and antibiotics. In drug discovery, 1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-3-piperidinecarboxamide has been used as a building block for the synthesis of potential drug candidates. In material science, 1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-3-piperidinecarboxamide has been used as a template for the synthesis of metal-organic frameworks.

properties

IUPAC Name

1-(dimethylsulfamoyl)-N-[(3-methylphenyl)methyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-13-6-4-7-14(10-13)11-17-16(20)15-8-5-9-19(12-15)23(21,22)18(2)3/h4,6-7,10,15H,5,8-9,11-12H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVNHKIBIWAJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2CCCN(C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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